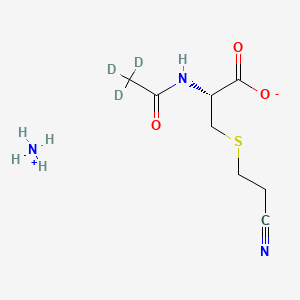
N-Acetyl-S-(2-cyanoethyl)-L-cysteine-d3 Ammonium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-S-(2-cyanoethyl)-L-cysteine-d3 Ammonium Salt is a metabolite of acrylonitrile and acrylamide. It is a derivative of L-cysteine, an amino acid, and is often used in biochemical research. The compound is characterized by the presence of a cyanoethyl group attached to the sulfur atom of L-cysteine, and it is labeled with deuterium (d3) for use in various analytical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-cyanoethyl)-L-cysteine-d3 Ammonium Salt typically involves the reaction of L-cysteine with acrylonitrile under controlled conditions. The reaction proceeds through the formation of a thioether linkage between the sulfur atom of L-cysteine and the cyanoethyl group. The product is then acetylated to form N-Acetyl-S-(2-cyanoethyl)-L-cysteine. The deuterium labeling is introduced during the synthesis process to obtain the d3 variant. The final product is converted to its ammonium salt form for stability and solubility.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time. The product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-S-(2-cyanoethyl)-L-cysteine-d3 Ammonium Salt undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The cyanoethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Acetyl-S-(2-cyanoethyl)-L-cysteine-d3 Ammonium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of acrylonitrile and acrylamide metabolites.
Biology: Studied for its role in cellular metabolism and detoxification pathways.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for exposure to acrylonitrile and acrylamide.
Industry: Used in the development of analytical methods for environmental and occupational health monitoring.
Mécanisme D'action
The mechanism of action of N-Acetyl-S-(2-cyanoethyl)-L-cysteine-d3 Ammonium Salt involves its metabolism and detoxification in the body. The compound is formed as a result of the conjugation of acrylonitrile or acrylamide with L-cysteine, followed by acetylation. It is excreted in the urine and serves as a biomarker for exposure to these toxic compounds. The molecular targets and pathways involved include the glutathione detoxification pathway and the mercapturic acid pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-S-(2-cyanoethyl)-L-cysteine Ammonium Salt: The non-deuterated version of the compound.
S-(2-Cyanoethyl)mercapturic Acid: Another metabolite of acrylonitrile and acrylamide.
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine: A similar compound with a hydroxyethyl group instead of a cyanoethyl group.
Uniqueness
N-Acetyl-S-(2-cyanoethyl)-L-cysteine-d3 Ammonium Salt is unique due to its deuterium labeling, which makes it particularly useful in analytical applications such as mass spectrometry. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and differentiation from other similar compounds.
Propriétés
Formule moléculaire |
C8H15N3O3S |
|---|---|
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
azanium;(2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoate |
InChI |
InChI=1S/C8H12N2O3S.H3N/c1-6(11)10-7(8(12)13)5-14-4-2-3-9;/h7H,2,4-5H2,1H3,(H,10,11)(H,12,13);1H3/t7-;/m0./s1/i1D3; |
Clé InChI |
ARTXYBVDCHAPSC-DZQKLOQPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCCC#N)C(=O)[O-].[NH4+] |
SMILES canonique |
CC(=O)NC(CSCCC#N)C(=O)[O-].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















